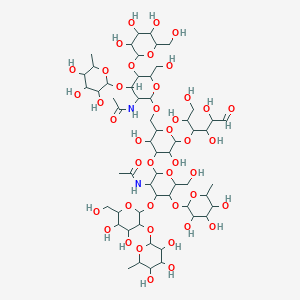

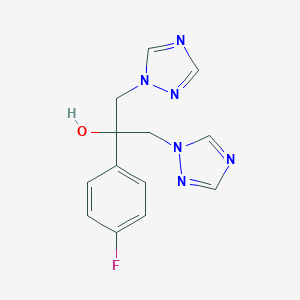

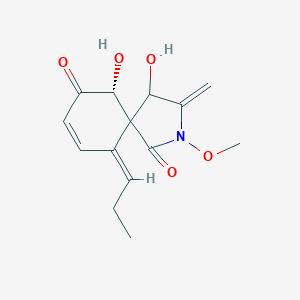

![molecular formula C24H34O31S4-4 B045962 [(2R,3R,4R,5R,6S)-4,5-二羟基-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-羟基-2-(羟甲基)-6-[[(1R,3S,4R,5S,8S)-3-羟基-4-磺酸甲酯氧基-2,6-二氧杂双环[3.2.1]辛烷-8-基]氧基]-3-磺酸甲酯氧基氧杂-4-基]氧基-4-磺酸甲酯氧基-2,6-二氧杂双环[3.2.1]辛烷-8-基]氧基]-2-(羟甲基)氧杂-3-基] 硫酸盐 CAS No. 9062-07-1](/img/structure/B45962.png)

[(2R,3R,4R,5R,6S)-4,5-二羟基-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-羟基-2-(羟甲基)-6-[[(1R,3S,4R,5S,8S)-3-羟基-4-磺酸甲酯氧基-2,6-二氧杂双环[3.2.1]辛烷-8-基]氧基]-3-磺酸甲酯氧基氧杂-4-基]氧基-4-磺酸甲酯氧基-2,6-二氧杂双环[3.2.1]辛烷-8-基]氧基]-2-(羟甲基)氧杂-3-基] 硫酸盐

描述

The introduction of complex bicyclic and polycyclic compounds, including those with multiple hydroxy, sulfonyl, and oxan-yl substituents, represents a significant area of interest in organic chemistry due to their relevance in pharmaceuticals, materials science, and as synthetic intermediates. The compound of interest, with its highly specific stereochemistry and functional groups, falls within this category, reflecting the ongoing efforts to synthesize molecules with precise configurations for targeted applications.

Synthesis Analysis

The synthesis of complex bicyclic compounds often involves multi-step reactions, utilizing strategies such as ring-closing metathesis, cycloaddition, and the use of ionic liquids as catalysts or solvents for efficiency and selectivity. For instance, the use of 1,4-disulfo-1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen sulfate as a new ionic liquid catalyst has been reported to facilitate the synthesis of biologically active compounds under green conditions (Shirini et al., 2015).

Molecular Structure Analysis

The determination of molecular structure, especially for complex molecules, is crucial and can be achieved through techniques such as NMR, mass spectrometry, and X-ray crystallography. The configuration and conformational analysis of such compounds provide insight into their potential biological activity and physical properties. For example, the molecular structure characterization of related compounds has been achieved through detailed spectroscopic analysis and crystallography (Wu et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of complex bicyclic compounds is influenced by their functional groups and stereochemistry. Reactions such as sulfonation, alkylative ring opening, and oxidation are common. These reactions expand the compound's functionality and potential applications. For instance, the catalytic oxidation of dioxabicyclooctanes has been studied to understand the influence of structural parameters on reaction outcomes (Jacquet et al., 1985).

科学研究应用

三糖的合成:8-氧杂双环[3.2.1]辛烷-2,3,4,6,7-戊醇等衍生物可以转化为三糖,有助于碳水化合物化学和在生物化学中的潜在应用 (Gerber & Vogel, 2001).

脂质过氧化研究:由类似化合物合成的 C15 聚酮类螺环缩醛可能在研究脂质过氧化和相关疾病中具有应用 (Meilert, Pettit, & Vogel, 2004).

药物化学:源自相关结构的新型碳环核苷在化学、生物学和医学中具有潜在应用 (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

天然产物合成:合成子 (IR,2S,3S,4R,5R,7S) 可用于合成天然产物 (Mereyala, Chadalawada, & Guntha, 1999).

糖苷酶的抑制:阿勒辛等化合物是一种独特的吡咯里西啶生物碱,显示出抑制糖苷酶的潜力 (Nash 等,1988).

半乳吡喃苷的合成:该方法可以合成碳戊吡喃糖的 C-α-D-半乳吡喃苷 (Cossy 等,1995).

混合溶剂中溶解度的研究:对木糖、甘露糖等化合物在乙醇-水溶液中的溶解度的研究可以从此类复杂分子的性质中获得信息 (Gong 等,2012).

抗氧化剂特性:与结构相似的李子中的脱落酸和木脂素相关的化合物具有抗氧化特性,可用于防止水果和蔬菜中的氧化损伤 (Kikuzaki 等,2004).

安全和危害

未来方向

属性

IUPAC Name |

[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O31S4/c25-1-5-12(52-56(31,32)33)9(27)10(28)22(46-5)49-14-8-4-44-18(14)20(55-59(40,41)42)24(48-8)51-16-11(29)23(47-6(2-26)15(16)53-57(34,35)36)50-13-7-3-43-17(13)19(21(30)45-7)54-58(37,38)39/h5-30H,1-4H2,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)/p-4/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17+,18+,19-,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDSWKFAPCTSKL-RRQHLKGPSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(O1)C(C(O2)O)OS(=O)(=O)[O-])OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])OC4C(C5C(C(O4)CO5)OC6C(C(C(C(O6)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)OS(=O)(=O)[O-])O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O[C@@H]4[C@@H]([C@@H]5[C@H]([C@H](O4)CO5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O31S4-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

946.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish or tan to white solid; [Merck Index] Beige solid; [Sigma-Aldrich MSDS] | |

| Record name | i-Carrageenan | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21028 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

9062-07-1 | |

| Record name | ι-Carrageenan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

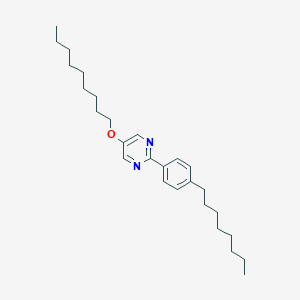

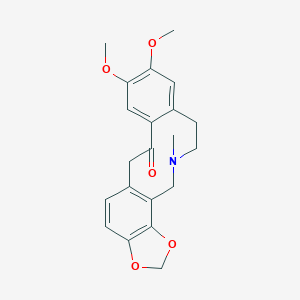

![[(1S,2S,6R,10S,11S,13S,14R,15R)-1,6,14-Trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] tetradecanoate](/img/structure/B45903.png)

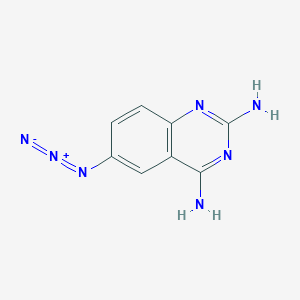

![6-[3-Acetamido-2-[6-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-2-carboxy-4,5-dihydroxy-tetrahydropyran-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)tetrahydropyran-4-yl]oxy-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B45909.png)